molecular formula C10H8BrNO2 B13898764 Methyl 8-bromoindolizine-1-carboxylate

Methyl 8-bromoindolizine-1-carboxylate

Cat. No.: B13898764
M. Wt: 254.08 g/mol
InChI Key: DFIYJMSAHKYAJV-UHFFFAOYSA-N
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Description

Methyl 8-bromoindolizine-1-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl ester group at the 1st position of the indolizine ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives followed by esterification. One common method involves the reaction of indolizine with bromine in the presence of a suitable solvent such as acetic acid. The resulting 8-bromoindolizine is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoindolizine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolizine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 8-bromoindolizine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its structure-activity relationship (SAR) help in understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloroindolizine-1-carboxylate
  • Methyl 8-fluoroindolizine-1-carboxylate
  • Methyl 8-iodoindolizine-1-carboxylate

Uniqueness

Methyl 8-bromoindolizine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 8-bromoindolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from indolizine, a bicyclic structure known for its presence in various natural products and synthetic compounds. The introduction of a bromine atom at the 8-position enhances its reactivity and biological profile. The synthesis typically involves bromination of indolizine derivatives followed by carboxylation processes.

Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1BrominationNBS70
2CarboxylationCO2, Base50
3EsterificationMethanol, Acid85

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits minimum inhibitory concentrations (MIC) comparable to established antibiotics.

  • Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values of 32 µg/mL and 64 µg/mL, respectively. This suggests potential as an antibacterial agent in clinical settings .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

  • Mechanism : It is hypothesized that this compound modulates the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.

Pharmacological Applications

  • Cancer Therapy : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
    • Study Findings : In a xenograft model, treatment with the compound resulted in a significant reduction in tumor size compared to controls .
  • Neurological Disorders : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) indicates potential applications in treating neurodegenerative diseases.
    • Research Insight : It has been shown to enhance cognitive function in animal models by modulating nAChR activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indolizine ring can lead to enhanced potency or selectivity for specific biological targets.

Modification PositionEffect on Activity
C(7)Increased anti-cancer activity
C(5)Enhanced antibacterial properties
C(3)Improved anti-inflammatory effects

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 8-bromoindolizine-1-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-6-12-5-2-3-8(11)9(7)12/h2-6H,1H3

InChI Key

DFIYJMSAHKYAJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2C=C1)Br

Origin of Product

United States

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